2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline 2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16201237
InChI: InChI=1S/C12H14F3NO/c13-12(14,15)9-4-5-11(10(16)6-9)17-7-8-2-1-3-8/h4-6,8H,1-3,7,16H2
SMILES:
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol

2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC16201237

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline -

Specification

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
IUPAC Name 2-(cyclobutylmethoxy)-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C12H14F3NO/c13-12(14,15)9-4-5-11(10(16)6-9)17-7-8-2-1-3-8/h4-6,8H,1-3,7,16H2
Standard InChI Key PUXMTVVTLXNUFK-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)COC2=C(C=C(C=C2)C(F)(F)F)N

Introduction

2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and a cyclobutylmethoxy group attached to an aniline backbone. This compound is of interest due to its unique structural properties, which can influence its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis and Preparation

The synthesis of 2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline typically involves the reaction of appropriate precursors, such as cyclobutylmethanol and a suitably substituted aniline derivative, under conditions that facilitate ether formation. The specific synthesis route may vary depending on the availability of starting materials and the desired yield and purity of the final product.

Potential Applications

While specific applications of 2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline are not widely documented, compounds with similar structural features have been explored in various fields:

  • Pharmaceuticals: Trifluoromethyl groups are often used in drug design to improve bioavailability and metabolic stability. Cyclobutylmethoxy groups can contribute to unique pharmacokinetic profiles.

  • Materials Science: The combination of fluorinated and cyclobutyl groups can enhance material properties such as thermal stability and surface activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator